Cassythicine Cassythicine Cassythicine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cassythicine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cassythicine is primarily located in the cytoplasm. Outside of the human body, cassythicine can be found in herbs and spices, sweet bay, and tea. This makes cassythicine a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 5890-28-8
VCID: VC20876078
InChI: InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

Cassythicine

CAS No.: 5890-28-8

Cat. No.: VC20876078

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Cassythicine - 5890-28-8

Specification

Description Cassythicine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Cassythicine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cassythicine is primarily located in the cytoplasm. Outside of the human body, cassythicine can be found in herbs and spices, sweet bay, and tea. This makes cassythicine a potential biomarker for the consumption of these food products.
CAS No. 5890-28-8
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Standard InChI InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1
Standard InChI Key MPWZJVCAMFAIGV-ZDUSSCGKSA-N
Isomeric SMILES CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3
SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3
Appearance Powder
Melting Point 210-212°C

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